7-Hydroxytheophylline
Description
7-Hydroxytheophylline (IUPAC name: 7-hydroxy-1,3-dimethylpurine-2,6-dione) is a xanthine derivative structurally related to theophylline, a well-known bronchodilator. It features a hydroxyl group (-OH) at the 7-position of the purine ring, distinguishing it from the parent compound theophylline, which lacks this substitution. The compound exhibits tautomerism, with the hydroxy form predominating in neutral species and the N-oxide form (-O⁻) emerging in anionic states under basic conditions . This tautomeric behavior significantly influences its spectroscopic properties, particularly UV absorption, which shows strong bands in the 225–235 nm range due to the N-oxide or enol anion resonance structures .
Synthetically, this compound has been challenging to prepare. Early methods required blocking groups at the 1- and 3-positions of the purine ring to prevent undesired side reactions . However, recent approaches using 6-amino-5-nitrosouracil and formaldehyde have achieved its synthesis without blocking agents, albeit with low yields . This compound serves as a precursor for various pharmacologically active derivatives, such as 7-allyltheophylline and hydroxyalkyl-substituted analogs .
Properties
CAS No. |
1012-82-4 |
|---|---|
Molecular Formula |
C7H8N4O3 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
7-hydroxy-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C7H8N4O3/c1-9-5-4(11(14)3-8-5)6(12)10(2)7(9)13/h3,14H,1-2H3 |
InChI Key |
OAJZHQGFGXPEPA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O |
Other CAS No. |
1012-82-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
7-Hydroxytheophylline belongs to a family of substituted xanthines with modifications at the 7-position. Key analogs include:
| Compound | Substituent at 7-position | Molecular Formula | Molecular Weight | Key Functional Features |
|---|---|---|---|---|
| This compound | -OH | C₇H₈N₄O₃ | 212.17 g/mol | Tautomerism (hydroxy/N-oxide forms) |
| Etophylline | -(CH₂)₂OH | C₉H₁₂N₄O₃ | 224.21 g/mol | Hydroxyethyl group enhances solubility |
| Proxyphylline | -(CH₂)₂OCH₃ | C₁₀H₁₄N₄O₃ | 238.24 g/mol | Methoxypropyl group modifies lipophilicity |
| 7-Allyltheophylline | -CH₂CH=CH₂ | C₁₀H₁₂N₄O₂ | 220.23 g/mol | Allyl group increases metabolic stability |
Spectroscopic and Physicochemical Properties
- UV Absorption: this compound exhibits a strong absorption band at 225–235 nm in its anionic form, a feature absent in non-hydroxylated analogs like theophylline (λmax ~270 nm) .
- Solubility : The hydroxyl group enhances water solubility compared to theophylline, but less so than Etophylline and Proxyphylline, which have longer hydrophilic side chains .
- Tautomer Stability : The N-oxide form of this compound is more stable in basic media, unlike Proxyphylline, which lacks tautomeric flexibility due to its ether linkage .
Research Findings and Implications
- Synthetic Efficiency: The low yield of this compound highlights the need for novel catalysts or protective strategies to optimize production .
- Spectroscopic Utility: Its distinct UV profile enables facile differentiation from non-hydroxylated xanthines in analytical workflows .
- Structure-Activity Relationships (SAR) : Hydrophilic substitutions at the 7-position (e.g., in Etophylline) enhance bioavailability, whereas lipophilic groups (e.g., allyl) improve metabolic stability .
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